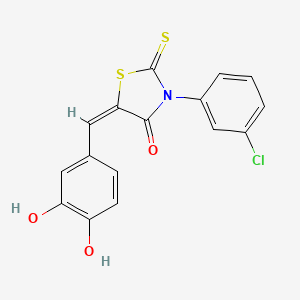![molecular formula C21H15N3O4 B5029733 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5029733.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, commonly known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism, cell growth, and autophagy. BML-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用机制
BML-275 works by inhibiting the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide, a key regulator of cellular energy homeostasis. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is activated in response to cellular stress, such as low energy levels, and helps to restore energy balance by promoting catabolic pathways and inhibiting anabolic pathways. BML-275 inhibits the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide by binding to the catalytic subunit of the enzyme, preventing its activation.
Biochemical and Physiological Effects:
BML-275 has been shown to have a variety of biochemical and physiological effects. In cancer cells, BML-275 has been shown to inhibit the activity of mTOR, a key regulator of cell growth and proliferation. BML-275 has also been shown to induce autophagy, a cellular process that helps to remove damaged or unwanted proteins and organelles. In addition, BML-275 has been shown to improve glucose uptake and insulin sensitivity in animal models, making it a potential therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
One advantage of using BML-275 in lab experiments is its specificity for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide. BML-275 has been shown to inhibit the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide without affecting other kinases, making it a useful tool for studying the role of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide in cellular processes. However, one limitation of using BML-275 is its potential off-target effects. BML-275 has been shown to inhibit the activity of other enzymes, such as CK2 and PIM1, at high concentrations, which could confound experimental results.
未来方向
There are several future directions for the study of BML-275. One area of research is the development of more potent and selective N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide inhibitors. Another area of research is the identification of biomarkers that can predict the response to BML-275 treatment in cancer patients. In addition, further studies are needed to determine the safety and efficacy of BML-275 in clinical trials for the treatment of cancer, diabetes, and inflammation.
合成方法
BML-275 can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of 2-methyl-3-nitrobenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base to yield BML-275.
科学研究应用
BML-275 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BML-275 has been shown to inhibit the growth of cancer cells and induce apoptosis. BML-275 has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose uptake and insulin sensitivity in animal models. In addition, BML-275 has been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-13-16(5-4-7-18(13)24(26)27)20(25)22-15-11-9-14(10-12-15)21-23-17-6-2-3-8-19(17)28-21/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJRQOWEAKSHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5029657.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B5029662.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5029670.png)
![3-allyl-5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029679.png)

![1-{1-[(3-bromophenyl)amino]butyl}-2,5-pyrrolidinedione](/img/structure/B5029695.png)
![3-{[(3-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B5029700.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029704.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-isopropylpiperazine](/img/structure/B5029731.png)

![8-methoxy-3-phenyl-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5029748.png)

![3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5029754.png)